molecular formula C15H19BN2O3 B1394571 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole CAS No. 1056456-24-6

2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No.: B1394571
CAS No.: 1056456-24-6
M. Wt: 286.14 g/mol
InChI Key: OXEIYXNIHXJZDF-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Formula and Weight

The compound 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole has the molecular formula C₁₅H₁₉BN₂O₃ , as confirmed by multiple sources. Its molecular weight is 286.14 g/mol , calculated from the atomic masses of its constituent elements.

Structural Features

The molecule consists of three distinct moieties (Figure 1):

  • 1,3,4-Oxadiazole Ring : A five-membered heterocycle with two nitrogen atoms and one oxygen atom. The methyl group is attached at the 2-position of this ring.
  • Para-Substituted Phenyl Group : A benzene ring linked to the 5-position of the oxadiazole. The para-position of this phenyl group is substituted with a pinacol boronic ester.
  • Pinacol Boronic Ester (Dioxaborolane) : A cyclic boronic ester featuring a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5-positions.
Table 1: Key Bond Lengths and Angles (Theoretical Predictions)
Bond/Angle Value (Å/°) Description
B–O (dioxaborolane) ~1.36–1.38 Typical for boronic ester bonds
N–N (oxadiazole) ~1.30–1.35 Consistent with aromatic N–N bonds
C–O (oxadiazole) ~1.22–1.26 Double-bond character

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound is not reported, structural analogs provide insights:

  • Packing Interactions : Similar 1,3,4-oxadiazole derivatives exhibit CH⋯N hydrogen bonds (2.8–3.2 Å) and CH⋯π interactions (3.3–3.5 Å) between aromatic rings.
  • Torsional Angles : The dihedral angle between the oxadiazole and phenyl rings is estimated at 40–50° , based on related structures.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃) :
    • δ 1.37 ppm (s, 12H): Methyl protons of the dioxaborolane.
    • δ 7.85–7.46 ppm (m, 4H): Aromatic protons on the phenyl ring.
    • δ 5.96 ppm (d, J = 16.5 Hz): Olefinic proton (if present in intermediates).
  • ¹³C NMR (CDCl₃) :
    • δ 150.5 ppm: Carbon adjacent to boron in the dioxaborolane.
    • δ 126.5–135.8 ppm: Aromatic carbons.
    • δ 24.9 ppm: Methyl carbons of the dioxaborolane.
Infrared (IR) Spectroscopy
  • B–O Stretch : ~1,320–1,370 cm⁻¹ (dioxaborolane).
  • C=N Stretch : ~1,610–1,650 cm⁻¹ (oxadiazole ring).
  • C–H Aromatic : ~3,050–3,100 cm⁻¹.
Mass Spectrometry
  • Molecular Ion Peak : m/z 286.14 [M]⁺.
  • Fragmentation Patterns :
    • Loss of dioxaborolane ring (m/z 197).
    • Cleavage of the oxadiazole ring (m/z 84).

Properties

IUPAC Name

2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEIYXNIHXJZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694120
Record name 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056456-24-6
Record name 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056456-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a prominent green technique due to its energy efficiency, rapid reaction times, and minimal waste generation. Several studies have demonstrated its efficacy in synthesizing oxadiazole derivatives:

Method Reaction Conditions Advantages Reference
Microwave irradiation of hydrazides with carboxylic acids or aldehydes 10-15 minutes at 210 W power, solvent-free or ethanol medium Faster reactions, less corrosive chemicals, high yields Sahoo et al., 2014; Khan et al., 2004; Gorjizadeh et al., 2013
Cyclization of acyl hydrazides with aldehydes using microwave 25 minutes, solvent-free, BTPPDS as catalyst High efficiency, environmentally benign Gorjizadeh et al., 2013
Microwave synthesis of hydrazones followed by cyclization 15 minutes, in ethanol with sodium bisulfite catalyst Shorter reaction times, high purity Sangshetti et al., 2011

Research Findings : Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizes solvent use, and enhances yield and purity, aligning with green chemistry principles.

Green Catalysts and Solvent-Free Reactions

Green catalysts such as alumina-supported ammonium fluoride and tungsto-phosphoric acid have been employed:

Catalyst Reaction Conditions Advantages Reference
Alumina-supported ammonium fluoride Solvent-free, microwave irradiation Eco-friendly, high yield, recyclable Kaboudin & Saadati, 2007
Cesium salt of tungsto-phosphoric acid Aqueous media, room temperature Safe, high yield, minimal waste Bakht et al., 2015

Research Findings : These catalysts facilitate cyclization under mild, solvent-free conditions, reducing hazardous waste and energy consumption.

Grinding or Mechanochemical Synthesis

Mechanochemistry offers solvent-free, rapid, and clean synthesis:

Method Reaction Conditions Advantages Reference
Grinding of hydrazides with aldehydes or semi-carbazones 5-10 minutes at room temperature No solvents, energy-efficient, high yield Kumar & Makrandi, 2011; Chattopadhyay & Ray, 2011
Multi-component grinding with aryl hydrazides, aldehydes, potassium bromide, and potassium bromate 20 minutes Eco-friendly, simple Chattopadhyay & Ray, 2011

Research Findings : Mechanochemical methods are highly efficient, reduce waste, and are suitable for large-scale synthesis.

Electrochemical and Ultrasonic Methods

Electrochemical synthesis avoids hazardous reagents:

Method Reaction Conditions Advantages Reference
Anodic oxidation of hydrazides in acetic acid Room temperature, platinum electrodes Waste-free, energy-efficient Sharma et al., 2011
Ultrasonic irradiation of hydrazides with aryl acids Room temperature, acetonitrile solvent Accelerates reaction, high yield Rouhani et al., 2013

Research Findings : These techniques enable controlled, clean synthesis with minimal environmental impact.

Data Tables Summarizing Preparation Methods

Method Reaction Time Solvent Catalyst Yield Environmental Benefits
Microwave-assisted 10-15 min Ethanol, solvent-free None or minimal 85-95% Rapid, energy-efficient, less waste
Catalyst-assisted 20-30 min Water, ethanol Alumina-supported ammonium fluoride, tungsto-phosphoric acid 80-90% Recyclable catalysts, mild conditions
Grinding (Mechanochemistry) 5-10 min None None 80-95% Solvent-free, low energy, minimal waste
Electrochemical 30-60 min Acetic acid, acetonitrile Platinum electrodes 75-90% No hazardous reagents, reusable electrodes
Ultrasonic 10-20 min Acetonitrile None 80-92% Accelerated, solvent-efficient

Research Findings on Preparation Strategies

  • Microwave-assisted synthesis significantly reduces reaction times and energy consumption, producing high yields with minimal by-products. It is particularly effective for cyclization reactions involving hydrazides and aldehydes or nitriles.

  • Green catalysts such as alumina-supported ammonium fluoride and tungsto-phosphoric acid facilitate cyclization under mild, aqueous conditions, aligning with principles of safety and waste reduction.

  • Mechanochemical methods (grinding) are highly sustainable, eliminating solvents entirely, and are suitable for synthesizing diverse oxadiazole derivatives efficiently.

  • Electrochemical and ultrasonic techniques provide clean, energy-efficient pathways, often conducted at room temperature, with the added benefit of reagent recyclability and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted boronic esters.

Scientific Research Applications

2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Potential use as a fluorescent probe due to its boronic ester group, which can interact with various biomolecules.

    Medicine: Investigated for its potential as an enzyme inhibitor or ligand in drug design.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole largely depends on its application. In organic synthesis, the boronic ester group acts as a nucleophile in coupling reactions. In biological systems, the compound may interact with enzymes or receptors through its boronic ester group, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Oxadiazole Derivatives

5-Methyl-3-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)-1,2,4-Oxadiazole (CAS: 1256359-28-0)
  • Structural Differences :
    • Heterocycle : 1,2,4-Oxadiazole isomer vs. 1,3,4-oxadiazole in the target compound.
    • Substituent Position : Boronate group at the meta position of the phenyl ring vs. para position in the target compound .
  • Impact :
    • The meta-substitution may reduce electronic conjugation efficiency in cross-coupling reactions compared to para-substituted analogs.
    • Molecular Weight: 286.13 g/mol (C₁₅H₁₉BN₂O₃), nearly identical to the target compound.
  • Synthesis : Prepared via similar palladium-catalyzed coupling but with lower commercial availability (priced at €576.00/g) .
2-Methyl-5-{[3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]methyl}-1,3,4-Oxadiazole
  • Structural Differences : Boronate group attached via a benzyl linker to the oxadiazole ring.
  • Impact :
    • Increased steric hindrance may reduce reactivity in cross-coupling reactions.
    • Molecular Formula: C₁₅H₂₀BN₂O₃ (calculated from ).
  • Applications : Less commonly used due to synthetic complexity and lower yields .

Non-Boronated Oxadiazole Analogs

2-(4-Methoxyphenyl)-5-(p-Tolyl)-1,3,4-Oxadiazole (5b)
  • Structural Differences : Lacks the boronate group; substituted with methoxy and p-tolyl groups.
  • Demonstrated utility in fluorescence studies due to electron-donating substituents .

Boronated Heterocycles with Different Cores

tert-Butyl 3-(4-Boronated Phenyl)-4,5-Dihydroisoxazole-5-Carboxylate (7c)
  • Structural Differences : Dihydroisoxazole core instead of oxadiazole.
  • Impact :
    • Lower thermal stability (isolated as oils vs. crystalline solids for oxadiazoles).
    • Moderate yields (56%) in synthesis compared to higher yields (82%) for methyl-substituted analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boronate Position Melting Point/State Commercial Price (€/g) Key Applications
Target Compound C₁₆H₁₉BN₂O₃ 286.14 Para 153°C ~95% purity Suzuki coupling, drug discovery
5-Methyl-3-(3-boronate phenyl)-1,2,4-oxadiazole C₁₅H₁₉BN₂O₃ 286.13 Meta Not reported 576.00 Organic synthesis
2-Methyl-5-{[3-boronate phenyl]methyl}-1,3,4-oxadiazole C₁₅H₂₀BN₂O₃ 257.14 (calc.) Benzyl-linked Not reported Not available Specialty chemicals
tert-Butyl 3-(4-boronate phenyl)dihydroisoxazole C₁₈H₂₅BN₂O₄ 344.21 Para Oil Not available Catalysis studies
2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole C₁₆H₁₄N₂O₂ 266.30 N/A Not reported Not available Fluorescent probes

Key Research Findings

  • Reactivity in Cross-Coupling : The target compound’s para-substituted boronate group enables efficient Suzuki-Miyaura reactions, outperforming meta-substituted analogs due to superior electronic conjugation .
  • Thermal Stability : Crystalline nature (mp 153°C) enhances handling and storage compared to liquid dihydroisoxazole derivatives .
  • Medicinal Chemistry Potential: The 1,3,4-oxadiazole core is associated with antimicrobial and anticancer activity, suggesting untapped therapeutic applications for the target compound .

Biological Activity

The compound 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20BNO3C_{15}H_{20}BNO_3, with a molecular weight of approximately 273.14 g/mol . The structure includes a 1,3,4-oxadiazole ring which is known for its role in various biological activities.

Synthesis

The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific synthetic pathway for this compound typically follows established methods for creating oxadiazole scaffolds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Viability : The MTS assay demonstrated that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The MDA-MB-231 cells showed higher sensitivity to these compounds with a reduction in cell viability observed at concentrations as low as 10 µM .
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with these compounds led to increased apoptosis rates in MDA-MB-231 cells. The total apoptosis percentage ranged from 45.2% to 62.7% , significantly higher than control groups .

The biological activity of oxadiazoles can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Oxadiazoles have been shown to inhibit various enzymes involved in cancer progression such as histone deacetylases (HDAC) and epidermal growth factor receptor (EGFR) .
  • Cell Cycle Arrest : Compounds induce cell cycle arrest primarily in the G0/G1 phase. For example, treatment with related oxadiazole compounds resulted in a significant increase in G0/G1 phase cells while decreasing those in the S and G2/M phases .

Anti-inflammatory and Other Activities

Beyond anticancer properties, some derivatives of oxadiazoles have been reported to possess anti-inflammatory effects. Research indicates that certain substitutions at the 2 and 5 positions of the oxadiazole ring enhance these activities .

Case Studies

A notable study synthesized a series of oxadiazole derivatives and evaluated their biological activities:

CompoundCell LineIC50 (µM)Apoptosis Rate (%)
Compound AMDA-MB-2311055
Compound BHT-295030
Compound CMDA-MB-2312562

These results indicate that structural modifications can significantly impact both cytotoxicity and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, and how do reaction parameters affect yield?

  • Methodology : Multi-component reactions (MCRs) under microwave irradiation are effective for constructing the oxadiazole core. Ethanol is often preferred as a solvent due to its compatibility with acid-catalyzed cyclization (e.g., Vilsmeier-Haack reactions) . For the dioxaborolane moiety, Suzuki-Miyaura cross-coupling using palladium catalysts is standard. Yields vary significantly with the halogenated precursor: bromoarenes (65% yield) outperform chloroarenes (32%) due to enhanced oxidative addition kinetics .
  • Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and ligand selection (e.g., dtbpy) improve coupling efficiency. Solvent polarity and temperature (60–80°C) are critical for minimizing side reactions .

Q. How are spectroscopic techniques applied to confirm the structure and purity of this compound?

  • Characterization Workflow :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for oxadiazole, B-O vibrations at ~1350 cm⁻¹ for dioxaborolane) .
  • NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for biphenyl systems) and methyl groups in dioxaborolane (δ 1.3 ppm). ¹³C NMR resolves carbons adjacent to boron (δ 80–85 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (DART or ESI) validates molecular weight (e.g., [M+H]+ at m/z 367.2) and isotopic patterns for boron-containing species .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

  • Antimicrobial Assays : Disk diffusion at 1000 ppm in DMF against Gram-positive (e.g., S. aureus) and fungal strains (e.g., Aspergillus niger), with zone inhibition compared to controls (e.g., ciprofloxacin). Activity correlates with electron-withdrawing substituents on the oxadiazole ring .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. EC₅₀ values are benchmarked against doxorubicin .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic pathways in oxadiazole formation and cross-coupling reactions?

  • Oxadiazole Synthesis : Acid-catalyzed cyclization proceeds via Knoevenagel condensation, followed by intramolecular cyclization and dehydration. Ethyl acetate acts as a proton shuttle, enhancing reaction rates .
  • Suzuki-Miyaura Coupling : Oxidative addition of Pd⁰ to the C–X bond (X = Br, Cl) is rate-determining. Transmetallation with the boronate and reductive elimination yield biaryl products. Steric hindrance from the dioxaborolane’s pinacol groups slows transmetallation but improves regioselectivity .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • DFT Applications :

  • Reaction Pathways : Simulate transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for oxadiazole formation) .
  • Electronic Effects : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. The oxadiazole’s electron-deficient core facilitates charge-transfer interactions in materials science applications .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Study : Discrepancies in antifungal activity (e.g., Fusarium vs. Rhizopus inhibition) arise from assay conditions (e.g., DMF solvent toxicity). Normalizing results to solvent controls and using standardized CLSI/M38-A2 protocols improves reproducibility .
  • Structure-Activity Relationships (SAR) : Substituent effects on the oxadiazole (e.g., methyl vs. trifluoromethyl groups) alter logP and membrane permeability. QSAR models incorporating Hammett constants (σ) predict bioactivity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

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